molecular formula C7H3Cl2NO3 B3269188 2-Chloro-6-nitrobenzoyl chloride CAS No. 50425-14-4

2-Chloro-6-nitrobenzoyl chloride

Cat. No.: B3269188
CAS No.: 50425-14-4
M. Wt: 220.01 g/mol
InChI Key: IBOKYCVNZRDIAB-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a chlorine atom at the 2-position and a nitro group at the 6-position. This compound is a pale yellow solid and is primarily used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-6-nitrobenzoyl chloride can be synthesized through the nitration of 2-chlorobenzoyl chloride. The nitration process typically involves the reaction of 2-chlorobenzoyl chloride with a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and must be carefully controlled to avoid decomposition of the product.

Industrial Production Methods: On an industrial scale, the production of this compound involves the same nitration process but is carried out in large reactors with precise temperature and pressure controls. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-nitrobenzoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles such as amines, alcohols, and thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

    Hydrolysis: The compound can hydrolyze in the presence of water to form 2-chloro-6-nitrobenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide, sodium hydroxide, and primary amines are commonly used.

    Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst are typical reducing agents.

    Hydrolysis: Water or aqueous sodium hydroxide can be used under mild conditions.

Major Products Formed:

    Nucleophilic Substitution: Products like 2-chloro-6-nitroaniline, 2-chloro-6-nitrophenol, and 2-chloro-6-nitrothiophenol.

    Reduction: 2-Chloro-6-aminobenzoyl chloride.

    Hydrolysis: 2-Chloro-6-nitrobenzoic acid.

Scientific Research Applications

2-Chloro-6-nitrobenzoyl chloride is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the preparation of biologically active compounds and as a reagent in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceuticals and agrochemicals.

    Industry: In the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-chloro-6-nitrobenzoyl chloride involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the nitro and chloro substituents. This makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. The nitro group can also undergo reduction, leading to the formation of amino derivatives, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

    2-Nitrobenzoyl chloride: Similar structure but lacks the chlorine substituent.

    4-Nitrobenzoyl chloride: Nitro group positioned at the 4-position instead of the 6-position.

    2-Chloro-4-nitrobenzoyl chloride: Chlorine and nitro groups at different positions.

Uniqueness: 2-Chloro-6-nitrobenzoyl chloride is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of compounds that require precise functional group placement.

Properties

IUPAC Name

2-chloro-6-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOKYCVNZRDIAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1 ml of dimethyl formamide and 17.9 gm (0.15 mol) of thionyl chloride were added to a suspension of 20.1 gm (0.1 mol) of 2-chloro-6-nitro-benzoic acid in 150 ml of anhydrous benzene. The reaction mixture was stirred for 30 minutes and heated to reflux temperature. After 3 hours another 17.9 gm (0.15 mol) of thionyl chloride were added. The reaction mixture was further refluxed for 3 hours. After cooling, the reaction mixture filtered, and the filtrate was evaporated in vacuo.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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